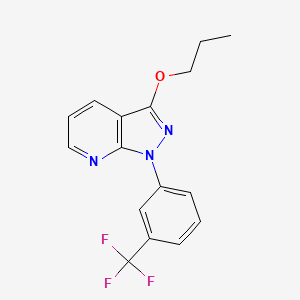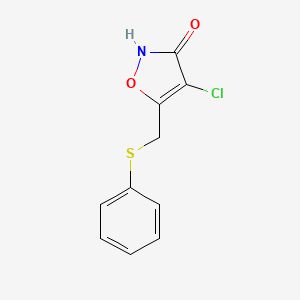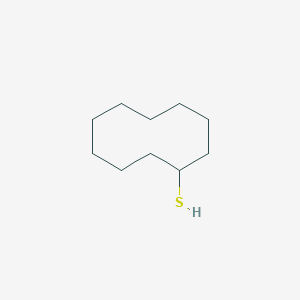
Cyclodecanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodecanethiol is an organic compound with the molecular formula C₁₀H₂₀S. It is a member of the thiol family, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon chain. This compound is a colorless liquid with a strong, unpleasant odor, typical of thiols. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodecanethiol can be synthesized through several methods. One common method involves the free-radical reaction of cyclodecane with carbon disulfide as a sulfur source. Another method includes the hydrogenation of cyclodecanone in the presence of hydrogen sulfide over a metal sulfide catalyst. Additionally, this compound can be obtained by the addition of hydrogen sulfide to cyclodecene in the presence of a nickel sulfide catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of cyclodecanone with hydrogen sulfide over a metal sulfide catalyst. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclodecanethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclodecanesulfonic acid.
Reduction: It can be reduced to form cyclodecane.
Substitution: this compound can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclodecanesulfonic acid.
Reduction: Cyclodecane.
Substitution: Various substituted cyclodecane derivatives depending on the substituent introduced.
Scientific Research Applications
Cyclodecanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound can be used in studies involving thiol-containing enzymes and proteins.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of cyclodecanethiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to participate in various chemical reactions, including the formation of disulfide bonds with other thiols. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Cyclodecanethiol can be compared with other thiol compounds such as cyclohexanethiol and cyclododecanethiol. While all these compounds share the thiol functional group, they differ in the length and structure of their carbon chains. This compound is unique due to its ten-carbon ring structure, which imparts different chemical and physical properties compared to its counterparts .
List of Similar Compounds
- Cyclohexanethiol
- Cyclododecanethiol
- Decanethiol
This compound’s unique ring structure and reactivity make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
114460-54-7 |
|---|---|
Molecular Formula |
C10H20S |
Molecular Weight |
172.33 g/mol |
IUPAC Name |
cyclodecanethiol |
InChI |
InChI=1S/C10H20S/c11-10-8-6-4-2-1-3-5-7-9-10/h10-11H,1-9H2 |
InChI Key |
LRHHDROFNGSHHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(CCCC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)
![N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine](/img/structure/B12907871.png)
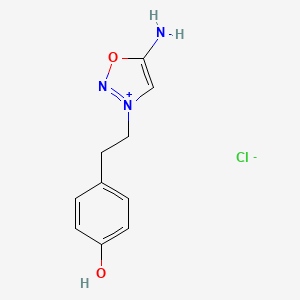
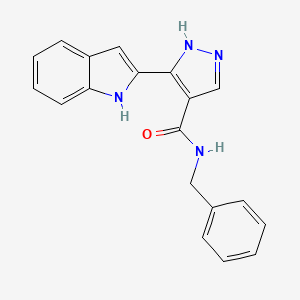
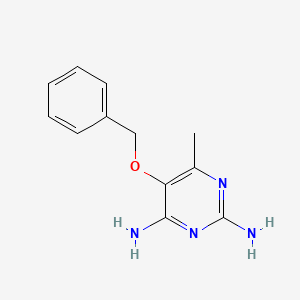
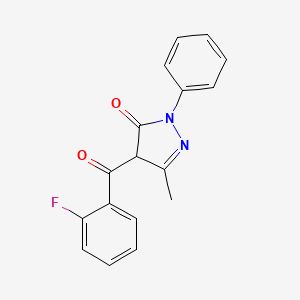
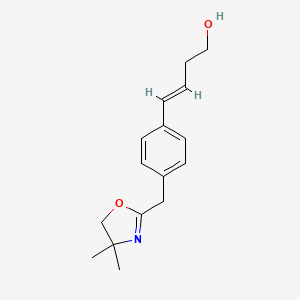

![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)
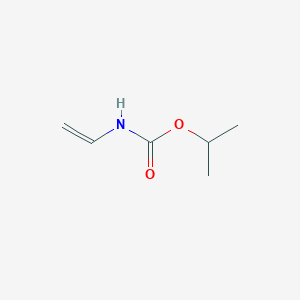
![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)

